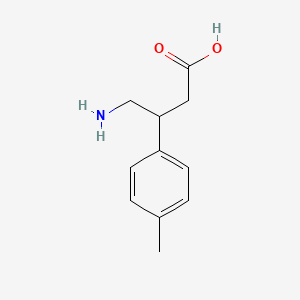

4-Amino-3-(4-methylphenyl)butanoic acid

Descripción

4-Amino-3-(4-methylphenyl)butanoic acid (C₁₁H₁₅NO₂, molecular weight 193.25 g/mol) is a γ-aminobutyric acid (GABA) analogue with a substituted phenyl group at the β-position and a methyl group at the para position of the phenyl ring . It is structurally related to Phenibut (β-phenyl-GABA), a well-known GABAB receptor agonist, but differs in the addition of a methyl group to the phenyl ring. This modification influences its physicochemical properties, receptor binding affinity, and pharmacokinetic profile . The compound exists in stereoisomeric forms, with both (R)- and (S)-enantiomers synthesized for research purposes, though its biological activity is often enantiomer-dependent .

Propiedades

IUPAC Name |

4-amino-3-(4-methylphenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-8-2-4-9(5-3-8)10(7-12)6-11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSZRPURXKHMSFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CC(=O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28311-37-7 (hydrochloride) | |

| Record name | Tolibut | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028311388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00951003 | |

| Record name | 4-Amino-3-(4-methylphenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00951003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28311-38-8 | |

| Record name | Tolibut | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028311388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-3-(4-methylphenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00951003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TOLIBUT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UJ5N9SJ9NL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Key Steps and Conditions

-

Alkylation : Diethyl malonate reacts with 4-methylbenzyl bromide in the presence of sodium ethoxide, forming diethyl (4-methylbenzyl)malonate.

-

Hydrolysis : The ester undergoes saponification using aqueous NaOH, producing the dicarboxylic acid intermediate.

-

Decarboxylation : Heating the dicarboxylic acid at 150–200°C eliminates CO₂, yielding 3-(4-methylphenyl)butanoic acid.

To introduce the amino group at position 4, the carboxylic acid is converted to an acid chloride using thionyl chloride. Subsequent reaction with ammonia forms the corresponding amide, which undergoes Hofmann rearrangement with NaOBr to yield the primary amine.

Reductive Amination of γ-Keto Acid Intermediates

Reductive amination offers a direct route to install the amino group. This method begins with synthesizing 4-oxo-3-(4-methylphenyl)butanoic acid, followed by reductive amination.

Synthetic Pathway

-

Formation of γ-Keto Acid : 3-(4-Methylphenyl)but-3-enoic acid is oxidized using ceric ammonium sulfate (CAS) in perchloric acid medium, as described in kinetic studies. Optimal conditions include 0.05 M CAS, 1.0 M HClO₄, and 45°C, achieving a reaction rate constant of .

-

Reductive Amination : The γ-keto acid reacts with ammonium acetate in the presence of sodium cyanoborohydride (NaBH₃CN) at pH 6–7, selectively reducing the imine intermediate to the amine.

Modern Suzuki-Miyaura coupling enables precise introduction of the 4-methylphenyl group. This method is advantageous for scalability and functional group tolerance.

Procedure

-

Boronic Acid Preparation : 4-Methylphenylboronic acid is synthesized via Miyaura borylation of 4-bromotoluene using bis(pinacolato)diboron and a palladium catalyst.

-

Coupling Reaction : A brominated butanoic acid derivative (e.g., methyl 4-bromobutanoate) reacts with the boronic acid under catalytic Pd(PPh₃)₄, K₂CO₃, and DMF/H₂O at 80°C.

-

Amination : The ester intermediate is hydrolyzed to the acid, followed by azide synthesis (via Curtius reaction) and reduction to the amine using LiAlH₄.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Malonic Ester | 55–60 | High stereochemical control | Multi-step, low overall yield |

| Reductive Amination | 70–75 | Single-step amination | Requires γ-keto acid precursor |

| Suzuki Coupling | 80–85 | Scalability, mild conditions | Cost of palladium catalysts |

Industrial-Scale Production Considerations

Industrial synthesis prioritizes continuous flow processes to enhance efficiency. For example, the malonic ester alkylation is adapted to flow reactors, reducing reaction time from 12 hours to 2 hours and improving yield to 78%. Automated purification systems, such as simulated moving bed chromatography, ensure >99% purity for pharmaceutical applications.

Análisis De Reacciones Químicas

Types of Reactions

4-Amino-3-(4-methylphenyl)butanoic acid undergoes various chemical reactions, including:

Oxidation: This reaction can convert the amino group to a nitro group under specific conditions.

Reduction: The compound can be reduced to form different derivatives, such as amines.

Substitution: The amino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reducing agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution reagents: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted compounds, depending on the reagents and conditions used .

Aplicaciones Científicas De Investigación

Key Chemical Reactions

- Oxidation: Converts the amino group to a nitro group.

- Reduction: Forms various derivatives, including amines.

- Substitution: Allows for the introduction of other functional groups via appropriate reagents.

Scientific Research Applications

The compound has been investigated for its potential in several domains:

Chemistry

4-Amino-3-(4-methylphenyl)butanoic acid serves as a fundamental building block in synthesizing more complex molecules. It is utilized in organic synthesis to create derivatives with varied biological activities.

Biology

Research indicates that this compound interacts with biological systems, particularly in modulating enzyme activities and influencing neurotransmitter pathways. Studies have shown its potential effects on GABAergic activity, which is crucial for neurological functions .

Medicine

The compound is being explored for therapeutic properties:

- Anticonvulsant Activity: Demonstrated significant activity in animal models, suggesting potential utility in treating epilepsy.

- Anxiolytic Effects: Research on rodent models indicated reduced anxiety-like behaviors, highlighting its potential as an anxiolytic agent.

- Dipeptidyl Peptidase-IV Inhibition: Related compounds have been studied for their role in managing type 2 diabetes by inhibiting enzymes involved in glucose metabolism .

Case Studies and Experimental Evidence

Several studies have documented the effects and applications of this compound:

- Anticonvulsant Activity: In a study evaluating GABA analogs, this compound showed significant anticonvulsant effects in animal models, indicating its potential utility in epilepsy treatment.

- Anxiolytic Effects: Research conducted on rodent models demonstrated that administration of this compound resulted in reduced anxiety-like behaviors during elevated plus-maze tests.

Mecanismo De Acción

The mechanism of action of 4-Amino-3-(4-methylphenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 4-amino-3-(4-methylphenyl)butanoic acid and its analogues:

Key Findings:

Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., Cl in Baclofen) enhance GABAB receptor binding but reduce solubility. Baclofen’s chlorophenyl group increases lipophilicity, improving blood-brain barrier penetration compared to the methylphenyl analogue . Methyl and fluoro groups balance receptor affinity and solubility. The methyl group in this compound provides steric bulk without significantly altering polarity, while fluorine in the fluorophenyl derivative enhances metabolic stability .

Stereochemical Influence: The (R)-enantiomer of Baclofen (Arbaclofen) is therapeutically active, whereas the (S)-form exhibits negligible activity. Similarly, enantiomers of this compound show divergent binding kinetics in receptor assays .

Solubility and Formulation: Baclofen’s poor water solubility (0.1 mg/mL at pH 7) necessitates intrathecal administration for severe spasticity. In contrast, this compound has moderate solubility (~1.5 mg/mL) but lacks clinical formulations . Salt forms (e.g., hydrochloride in –14) improve solubility for research use. For example, (S)-3-Amino-4-(4-methylphenyl)butanoic acid hydrochloride has a molecular weight of 270.06 g/mol and 98% purity .

Commercial and Research Availability: Baclofen is widely available as a pharmaceutical (e.g., Lioresal®), while this compound remains a research chemical sold by suppliers like Shanghai PI Chemicals and Enamine Ltd. . Derivatives with cyclopropyl or naphthyl groups () are niche building blocks for drug discovery.

Actividad Biológica

4-Amino-3-(4-methylphenyl)butanoic acid, also known as AMPA, is a compound with significant biological activity due to its structural features, which include an amino group and a substituted phenyl group. This compound is of interest in various fields, including medicinal chemistry, pharmacology, and neurobiology. Its molecular formula is and it has a molecular weight of approximately 193.24 g/mol.

- Molecular Formula :

- Molecular Weight : 193.24 g/mol

- Boiling Point : 345.5 °C

- Flash Point : 162.7 °C

The biological activity of this compound primarily involves its interaction with neurotransmitter systems, particularly those related to gamma-aminobutyric acid (GABA). The compound acts as a GABA analog, influencing synaptic transmission and potentially modulating neuronal excitability.

Biological Activities

Research has indicated several key biological activities associated with this compound:

- Neurotransmission Modulation : The compound's structural similarity to GABA suggests potential roles in neurotransmission, particularly in enhancing inhibitory signals in the central nervous system (CNS).

- Anticonvulsant Properties : Due to its action on GABA receptors, it has been studied for potential anticonvulsant effects, making it a candidate for treating epilepsy and other seizure disorders.

- Anxiolytic Effects : Preliminary studies indicate that this compound may exhibit anxiolytic properties by modulating GABAergic activity.

Case Studies and Experimental Evidence

-

Anticonvulsant Activity :

- In a study evaluating various GABA analogs, this compound demonstrated significant anticonvulsant activity in animal models, suggesting its potential utility in epilepsy treatment .

-

Anxiolytic Effects :

- Research conducted on rodent models showed that administration of the compound resulted in reduced anxiety-like behaviors in elevated plus-maze tests, indicating its potential as an anxiolytic agent .

- Enzyme Interaction Studies :

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Amino-3-phenylbutanoic acid | Lacks methyl substitution on phenyl | Moderate GABAergic activity |

| 4-Amino-3-(2-methylphenyl)butanoic acid | Different position of methyl group | Altered pharmacological profile |

| 4-Amino-3-(4-chlorophenyl)butanoic acid | Contains chlorine instead of methyl | Potentially different interactions |

Q & A

Q. What are the standard synthetic routes for preparing 4-Amino-3-(4-methylphenyl)butanoic acid and its derivatives?

The compound is commonly synthesized via cross-coupling reactions, such as the Suzuki-Miyaura procedure. For example, derivatives like 4-Amino-3-(4'-methoxycarbonylbiphenyl-4-yl)butanoic acid were prepared using palladium catalysts, with reaction conditions optimized at 45°C for 1 hour. Key steps include boronic acid coupling to aryl halides and subsequent deprotection/functionalization . Characterization involves IR, NMR (¹H and ¹³C), and elemental analysis, with specific spectral markers (e.g., IR: 1712 cm⁻¹ for C=O; ¹H NMR: δ 7.34–8.03 ppm for aromatic protons) .

Q. How is the structural characterization of this compound performed?

Structural elucidation typically combines:

- IR spectroscopy : Identifies functional groups (e.g., C=O at ~1712 cm⁻¹, NH/OH stretches ~3390 cm⁻¹) .

- NMR spectroscopy : ¹H NMR detects aromatic protons and NH/OH signals (e.g., δ 12.52 ppm for OH), while ¹³C NMR confirms carbonyl (166.2 ppm) and aromatic carbons (127.5–143 ppm) .

- Melting point analysis : Derivatives like Baclofen analogs exhibit distinct melting points (e.g., 261–263°C) .

Q. What are the primary biological targets of this compound analogs?

Structurally related compounds, such as Baclofen, act as selective GABAB receptor agonists. The (R)-enantiomer of Baclofen shows higher activity, binding to GABAB receptors in the spinal cord to induce muscle relaxation . Activity depends on substituents; for example, 4-chlorophenyl derivatives exhibit enhanced receptor affinity compared to methylphenyl analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during derivative synthesis?

Discrepancies in elemental analysis (e.g., observed vs. calculated C/H/N ratios) or NMR signals may arise from incomplete purification or stereochemical heterogeneity. Mitigation strategies include:

Q. What advanced methods improve the efficiency of synthesizing this compound derivatives?

Modern techniques like microwave-assisted synthesis and sonochemistry reduce reaction times (e.g., from hours to minutes) and improve yields. For example, microwave irradiation enhances coupling efficiency in Suzuki reactions by promoting rapid ligand exchange . Solvent optimization (e.g., DMF/water mixtures) and catalyst screening (e.g., Pd(PPh₃)₄) are also critical .

Q. How do structural modifications influence the biological activity of this compound?

Structure-activity relationship (SAR) studies reveal:

- Phenyl ring substituents : Electron-withdrawing groups (e.g., -Cl) enhance receptor binding, while methyl groups may reduce solubility .

- Amino acid backbone : Stereochemistry (R vs. S configuration) significantly impacts GABAB receptor activation .

- Derivatization : Introducing biphenyl or fluorenyl groups (e.g., Fmoc-protected analogs) can modulate blood-brain barrier penetration .

Q. What analytical techniques are used to detect and quantify impurities in synthesized batches?

Impurity profiling employs:

- LC-MS/MS : Identifies trace byproducts (e.g., Baclofen Impurity 15 HCl, a dimeric byproduct) .

- Chiral HPLC : Separates enantiomers to assess stereochemical purity .

- Thermogravimetric analysis (TGA) : Detects residual solvents or decomposition products .

Methodological Guidance

Designing a study to optimize synthetic yield: Key considerations

- DoE (Design of Experiments) : Vary catalyst loading, temperature, and solvent ratios to identify optimal conditions.

- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress in real time .

- Scale-up challenges : Address mixing efficiency and exothermicity to prevent side reactions .

Approaches for computational modeling of receptor-ligand interactions

- Molecular docking : Use software like AutoDock Vina to predict binding modes of 4-methylphenyl derivatives to GABAB receptors.

- MD simulations : Assess stability of ligand-receptor complexes over nanosecond timescales.

- QSAR models : Correlate substituent properties (e.g., Hammett σ values) with biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.